2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride
Overview
Description
2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride is a synthetic compound with the molecular formula C7H11N3O2·HCl It is known for its unique structure, which includes a piperazine ring fused with an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylimidazolidine with a suitable piperazine derivative in the presence of a strong acid, such as hydrochloric acid, to form the desired product. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of high-purity starting materials, precise control of reaction conditions (temperature, pressure, and pH), and efficient purification techniques such as crystallization or chromatography to obtain the final product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, thereby exerting antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazolidine: A precursor in the synthesis of the target compound.
Piperazine derivatives: Compounds with similar piperazine ring structures.
Imidazolidine derivatives: Compounds with similar imidazolidine ring structures.
Uniqueness
2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride is unique due to its fused ring structure, which imparts specific chemical and biological properties
Properties
IUPAC Name |
2-methyl-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyrazine-1,3-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-9-6(11)5-4-8-2-3-10(5)7(9)12;/h5,8H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNWUFHBLWVUFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CNCCN2C1=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375847-55-4 | |
Record name | 2-methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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